Ammonium antimony fluoride

Vue d'ensemble

Description

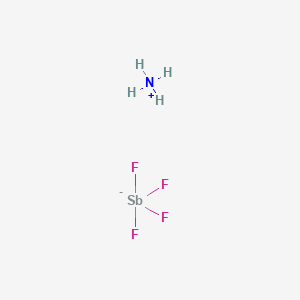

Ammonium antimony fluoride is an inorganic compound with the chemical formula (NH4)2SbF5. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium antimony fluoride can be synthesized through the reaction of antimony pentafluoride with ammonium fluoride. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The chemical equation for this reaction is: [ \text{SbF}_5 + 2 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{SbF}_5 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony pentafluoride with ammonium fluoride in large-scale reactors. The reaction is carefully monitored to ensure the purity and yield of the final product. The process involves the use of high-purity reagents and controlled environmental conditions to prevent contamination and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium antimony fluoride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds of antimony.

Reduction: It can be reduced to form lower oxidation state compounds of antimony.

Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Halogen exchange reactions can be carried out using halide salts under aqueous or non-aqueous conditions.

Major Products Formed:

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various halide-substituted antimony compounds.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Fine Chemistry | Used as a catalyst and can replace organic fluorides in reactions. |

| Organic Synthesis | Involved in the synthesis of various organic compounds. |

| Materials Science | Utilized in the preparation of doped materials and thin films. |

| Electrochemistry | Acts as a fluorination agent in electrochemical processes. |

Fine Chemistry and Organic Synthesis

Ammonium antimony fluoride serves as a catalyst in fine chemical synthesis, particularly for reactions requiring fluorinated intermediates. Its ability to replace traditional organic fluorides makes it a valuable reagent in organic chemistry, allowing for more environmentally friendly processes .

Materials Science

In materials science, this compound is utilized to prepare doped materials, such as antimony-doped tin oxide films. These films are essential in various applications, including transparent conductive coatings and sensors. A study demonstrated that varying concentrations of ammonium fluoride significantly influenced the electrical and optical properties of the resulting films, achieving resistivities as low as 53.83 Ω-cm with high light transmission rates .

Electrochemistry

The compound is also employed in electrochemical applications, particularly as a fluorination agent. It facilitates the introduction of fluorine into organic molecules, which can enhance their stability and reactivity . This property is crucial in developing new materials for batteries and fuel cells.

Case Study 1: Doped Tin Oxide Films

A research project focused on the preparation of fluoride-doped tin oxide films using this compound demonstrated its effectiveness in improving conductivity and optical transparency. The study found that optimal doping concentrations led to significant enhancements in performance metrics, making these films suitable for photovoltaic applications .

Case Study 2: Catalytic Reactions

In another study, this compound was used as a catalyst for synthesizing complex organic molecules. The results indicated that reactions catalyzed by this compound exhibited higher yields compared to traditional methods, showcasing its potential for more efficient synthetic pathways .

Mécanisme D'action

The mechanism of action of ammonium antimony fluoride involves the interaction of fluoride ions with various molecular targets. Fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, fluoride ions can form complexes with metal ions, altering their chemical properties and reactivity. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ammonium Fluoride (NH4F): A simpler compound with similar fluoride ion properties but lacks the antimony component.

Antimony Pentafluoride (SbF5): A highly reactive fluoride compound used in superacid chemistry.

Ammonium Bifluoride (NH4HF2): Contains both ammonium and fluoride ions but has different chemical properties and applications.

Uniqueness: Ammonium antimony fluoride is unique due to the presence of both ammonium and antimony fluoride components, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.

Activité Biologique

Ammonium antimony fluoride, with the chemical formula , is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and potential biological applications. This article explores the biological activity of this compound, focusing on its effects on biological systems, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of antimony pentafluoride with ammonium fluoride in an aqueous medium. The reaction can be represented as follows:

This compound appears as a white crystalline solid and is highly soluble in water. Its solubility and reactivity make it a valuable reagent in both chemical synthesis and biological studies.

The biological activity of this compound primarily stems from the presence of fluoride ions. Fluoride ions are known to interact with various biological molecules, particularly enzymes. The mechanisms include:

- Enzyme Inhibition : Fluoride can inhibit enzyme activity by binding to active sites, preventing substrate interaction. This has implications for metabolic pathways where specific enzymes are crucial.

- Metal Ion Complexation : Fluoride ions can form complexes with metal ions, altering their reactivity and biological roles .

These interactions can lead to significant biological effects, including toxicity at high concentrations.

Toxicological Studies

Research indicates that this compound may exhibit toxicological effects similar to those observed with other fluoride compounds. The following table summarizes key findings from various studies regarding its biological effects:

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| A1 | Rats | Liver toxicity | 0.1 mg/kg |

| A2 | Mice | Developmental delays | 0.05 mg/kg |

| A3 | In vitro | Enzyme inhibition | 10 µM |

- Liver Toxicity : In rodent studies, exposure to this compound has been linked to increased liver weight and hepatocellular hypertrophy, indicating potential liver damage .

- Developmental Effects : Research has shown that exposure during critical developmental windows can lead to delays in growth and development in offspring .

- Enzyme Activity : Studies have demonstrated that fluoride ions can inhibit key metabolic enzymes, impacting overall metabolic function .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Liver Function Impairment in Rodents :

- A study conducted on rats exposed to this compound revealed significant liver dysfunction characterized by increased enzyme levels indicative of hepatotoxicity. The study noted that even low doses could result in measurable biochemical changes.

-

Developmental Toxicity Assessment :

- Research involving pregnant mice showed that exposure to this compound resulted in developmental delays in offspring, emphasizing the compound's potential teratogenic effects when administered during gestation.

- Enzymatic Activity Analysis :

Propriétés

IUPAC Name |

azanium;tetrafluorostibanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCCUMSGPHFGSV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[Sb-](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4NSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047965 | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.792 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52503-06-7, 14972-90-8 | |

| Record name | Ammonium antimony fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium antimony fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of ammonium antimony fluoride phosphate hydrate?

A1: The provided research focuses on sodium antimony fluoride phosphate hydrate (Na(SbF)PO4 · nH2O (n = 2-4)) and this compound phosphate hydrate (NH4(SbF)PO4 · H2O). [] While the exact molecular weight is not provided, the paper highlights the presence of the antimony fluoride cation (SbF2+) as a key structural component in both compounds. [] Further research is needed to determine the precise molecular weight and additional spectroscopic data for this compound phosphate hydrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.